molecular formula C12H11F3N2O B2882994 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone CAS No. 942491-79-4

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone

Cat. No.: B2882994
CAS No.: 942491-79-4
M. Wt: 256.228
InChI Key: BZNZPLOHNVZZRG-UHFFFAOYSA-N
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Description

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its structure includes a trifluoroethanone group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone typically involves multiple steps. One common method involves the cycloaddition of appropriate precursors followed by functional group modifications. For instance, the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide can lead to the formation of tricyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where the trifluoroethanone group is present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoroethanone group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone is unique due to its trifluoroethanone group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.

Properties

IUPAC Name

1-(4-amino-11-azatricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-11-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)11(18)17-9-3-4-10(17)8-5-6(16)1-2-7(8)9/h1-2,5,9-10H,3-4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNZPLOHNVZZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=C(C1N2C(=O)C(F)(F)F)C=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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